3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of two hydroxyethyl groups attached to a central urea moiety, which contributes to its unique properties and applications. This compound is recognized for its potential in various scientific fields, including pharmaceuticals and cosmetics.
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be classified as:
The synthesis of 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can be achieved through several methods:
The reaction generally proceeds through nucleophilic attack by the hydroxyl groups of ethylene glycol or ethylene oxide on the carbonyl carbon of urea, leading to the formation of the bis(2-hydroxyethyl)urea structure.
The molecular formula for 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea is . It features:
OCCN(CCO)C(=O)N(CCO)
.BQMXKMPREFOYHS-UHFFFAOYSA-N
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The substitution reactions often involve halides or amines as nucleophiles.
The mechanism of action for 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea primarily involves its interaction with biological systems through hydrogen bonding due to its hydroxyl groups. This property enhances its solubility and reactivity in various environments, making it suitable for applications in drug formulation and skin care products.
The hygroscopic nature of this compound allows it to absorb moisture from the environment, which can be beneficial in formulations that require moisture retention.
3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea has several scientific uses:
The urea functional group (–NH–CO–NH–) has served as a cornerstone of medicinal chemistry since Friedrich Wöhler's seminal 1828 synthesis of urea, which bridged organic and inorganic chemistry. Early therapeutic applications capitalized on urea's capacity for forming multiple hydrogen bonds (2.8–3.5 Å optimal donor-acceptor distances) with biological targets, enabling high-affinity interactions. The antitrypanosomal agent suramin (1922) exemplifies this, where its symmetrical polyurea structure facilitated binding to parasitic enzymes through bidentate hydrogen bonding networks [1] [2]. By the mid-20th century, urea derivatives like hydroxycarbamide (hydroxyurea, 1928) demonstrated therapeutic utility as antimetabolites, disrupting nucleotide metabolism through iron chelation in ribonucleotide reductase [2] [6].
Urea’s conformational behavior further enhanced drug-target complementarity. N,N'-Diaryl ureas adopt stable trans,trans conformations enabling π-stacking interactions (3.5–4.0 Å inter-ring distances), while N-methylation shifts preference to cis,cis conformers, optimizing hydrophobic packing in enzyme binding pockets [1]. This adaptability made urea indispensable for targeting diverse proteins, from kinase ATP sites to hormone receptors.
Table 1: Historic Urea Derivatives in Therapeutics
Compound | Year Introduced | Therapeutic Application | Structural Significance |
---|---|---|---|
Suramin | 1922 | Antitrypanosomal | Symmetrical polyurea scaffold |
Hydroxycarbamide | 1928 | Antineoplastic (leukemia) | Metalloenzyme chelation |
Phenytoin derivatives | 1930s | Anticonvulsant | Hydantoin cyclic urea |
Glibenclamide | 1969 | Antidiabetic (SUR1 modulator) | Aryl-alkyl unsymmetrical urea |
The integration of 2-hydroxyethyl substituents marked a paradigm shift in urea-based drug design, addressing critical limitations of early analogs. Hydrophobic N-aryl or N-alkyl ureas frequently exhibited suboptimal pharmacokinetics due to low aqueous solubility (<50 µg/mL) and membrane permeability. Introducing hydroxyethyl moieties (–CH₂CH₂OH) enhanced hydration capacity through:
This strategy proved transformative for CNS agents, where urea derivatives like 1-(2-hydroxyethyl)-3-phenylurea demonstrated blood-brain barrier penetration despite urea’s high polarity. The hydroxyethyl group balanced lipophilicity (cLogP ≈1.2) and hydrogen bonding (H-bond donors=2, acceptors=3), satisfying Lipinski’s criteria while maintaining target engagement [1]. In kinase inhibitors, hydroxyethyl ureas enabled solvent-front interactions, as evidenced by sorafenib derivatives binding to VEGFR-2 via bridging water networks mediated by the –OH group [3] [8].
Table 2: Impact of Hydroxyethyl Substitution on Urea Properties
Parameter | N-Phenylurea | N-(2-Hydroxyethyl)-N'-phenylurea | Change |
---|---|---|---|
Aqueous Solubility (mg/mL) | 0.18 | 8.7 | 48× ↑ |
cLogP | 1.8 | 0.9 | 50% ↓ |
H-bond Donors | 2 | 3 | +1 |
Passive Permeability (PAMPA, nm/s) | 120 | 450 | 3.75× ↑ |
Early urea therapeutics relied heavily on symmetrical N,N'-disubstituted frameworks (e.g., suramin’s hexaurea backbone). Modern drug design prioritizes unsymmetrical ureas (R¹–NH–CO–NH–R² where R¹≠R²) for three key advantages:
The synthesis of unsymmetrical ureas historically required hazardous reagents like phosgene or isocyanates. Contemporary methods employ hypervalent iodine mediators (e.g., PhI(OAc)₂) for metal-free coupling of amides and amines at 80°C, accommodating diverse substrates:
Ar–CONH₂ + R–NH₂ → Ar–NH–CO–NH–R
This protocol achieves 50–90% yields for sterically demanding amines (e.g., 2,6-dimethylpiperidine) and functionalized benzamides, enabling late-stage functionalization of drug candidates [10]. For 3-carbamoyl-1,1-bis(2-hydroxyethyl)urea, unsymmetrical architecture positions the carbamoyl (–CONH₂) and bis-hydroxyethyl groups orthogonally, creating a tripodal hydrogen bonding motif critical for binding enzymes like α-glycosidase or IDO1 [3] [9].
Table 3: Synthetic Evolution of Unsymmetrical Ureas
Method | Conditions | Limitations | Modern Alternative |
---|---|---|---|
Amine + Isocyanate | 0°C, anhydrous | Toxicity, moisture sensitivity | Hypervalent iodine-mediated coupling |
Phosgene + 2 Amines | –78°C, stoichiometric control | Carcinogen use | CO₂/amine catalysis |
Pd-catalyzed carbonylation | 100°C, CO atmosphere | Metal contamination risks | Enzyme-catalyzed urea formation |
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6